![molecular formula C12H17BrMgN2 B6333994 4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1142224-82-5](/img/structure/B6333994.png)
4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical compound with the molecular formula C12H17BrMgN2 . It has a molecular weight of 293.49 . The compound is typically in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q;;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.Scientific Research Applications
Medicinal Chemistry Applications
Phenylpiperazine derivatives, including compounds related to "4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide," have been extensively studied for their potential in treating central nervous system (CNS) disorders. The versatility of the N-phenylpiperazine scaffold is highlighted by its incorporation into compounds that have reached late-stage clinical trials. This scaffold has demonstrated "druglikeness" for CNS structures, suggesting its potential utility in diverse therapeutic areas beyond CNS disorders. The appropriate modulation of its basicity and substitution pattern could lead to pharmacokinetic and pharmacodynamic improvements, broadening the application of this chemical class in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
Material Science and Synthesis
In the context of material science and synthetic chemistry, "4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide" may be used as an intermediate or a reagent for the synthesis of complex organic molecules. For example, methodologies developed for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, illustrate the strategic use of halogenated compounds and organometallic reagents in creating high-value chemical entities. Such synthetic routes often aim to improve yield, reduce the environmental footprint, and enhance the scalability of pharmaceutical manufacturing processes (Qiu et al., 2009).
Environmental and Analytical Chemistry
The compound’s application is not limited to synthetic organic chemistry; it also extends to environmental and analytical chemistry, where similar compounds are studied for their environmental impact, degradation, and analytical detection methods. For instance, the understanding and quantification of volatile organic compounds in the atmosphere, as well as the study of their degradation pathways, are critical for assessing environmental pollution and developing remediation strategies. Research in this area may involve the development of new analytical methods for detecting and quantifying trace organic pollutants in environmental samples (Brierley, Adlam, & Hall, 2018).
Safety and Hazards
properties
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRLTDIWZLTPV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

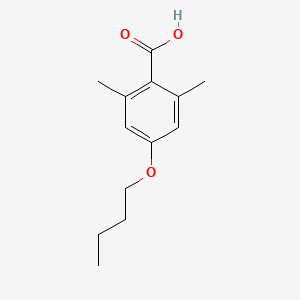
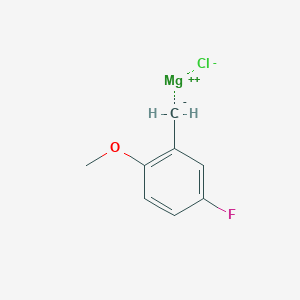
![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

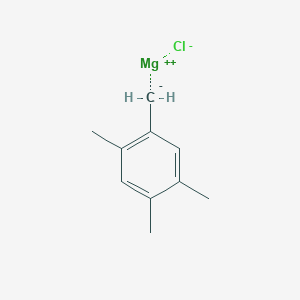

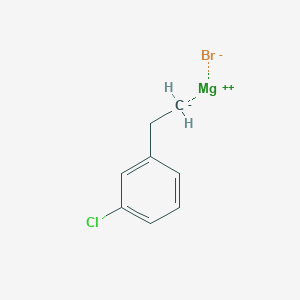
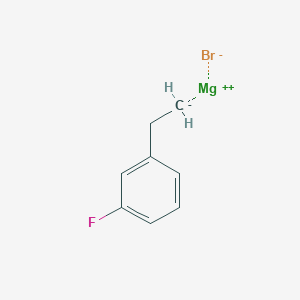
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)




![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)